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Compound of Interest

Compound Name: PF-4136309

Cat. No.: B3158423

Technical Support Center: PF-4136309

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the
potential off-target effects of PF-4136309.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PF-4136309?

PF-4136309, also known as INCB8761, is a potent and selective antagonist of the C-C
chemokine receptor 2 (CCR2).[1][2] Its primary mechanism involves binding to CCR2 and
preventing the interaction of its ligand, CCL2 (also known as monocyte chemoattractant
protein-1 or MCP-1).[2][3] This inhibition blocks downstream signaling pathways, ultimately
hindering the migration of monocytes and macrophages to sites of inflammation and tumors.[2]

[4]
Q2: What are the known off-target effects of PF-41363097

The primary documented off-target effect of PF-4136309 is the weak inhibition of the hERG
(human Ether-a-go-go-Related Gene) potassium channel.[1][3][5] In vitro studies have shown
that PF-4136309 inhibits the hERG potassium current with an IC50 of 20 uM.[1][3] It is
important to note that the compound has demonstrated high selectivity for CCR2 over a panel
of other G-protein coupled receptors (GPCRs), ion channels, and transporters at a
concentration of 1 uM.[3]
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Q3: Does PF-4136309 interact with cytochrome P450 (CYP) enzymes?

PF-4136309 is not a significant inhibitor of major cytochrome P450 enzymes.[1] Studies have
shown that the IC50 values against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are
all greater than 30 pM.[1] Furthermore, it does not induce CYP enzymes at concentrations up
to 30 uM.[1]

Q4: Were any significant adverse effects observed in clinical trials that could be attributed to
off-target effects?

A Phase 1b clinical trial of PF-4136309 in combination with nab-paclitaxel and gemcitabine for
metastatic pancreatic ductal adenocarcinoma reported a high incidence of pulmonary toxicity.
[6] While the synergistic effect with the combination therapy is a concern, a direct causal link to
a specific off-target effect of PF-4136309 alone was not definitively established in the study.[6]
Other dose-limiting toxicities observed included dysesthesia, diarrhea, and hypokalemia.[6]

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed in my in vitro experiment.

e Question: | am observing a cellular response that is not consistent with CCR2 inhibition.
Could this be an off-target effect of PF-41363097

e Answer: It is possible. While PF-4136309 is highly selective, off-target effects can occur,
especially at higher concentrations. The known off-target activity is on the hERG channel,
which could affect cellular electrophysiology.[1][3] Consider the following troubleshooting
steps:

o Confirm On-Target Engagement: Verify that you are observing inhibition of CCR2
signaling. You can measure downstream effects such as inhibition of CCL2-induced
calcium mobilization or ERK phosphorylation.[1]

o Dose-Response Analysis: Perform a dose-response experiment. Off-target effects may
have a different potency profile compared to the on-target effect.

o Use a Structurally Different CCR2 Antagonist: If possible, use another CCR2 inhibitor with
a different chemical structure. If the unexpected phenotype persists, it might be related to
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the CCR2 pathway itself. If it disappears, it is more likely an off-target effect specific to PF-
4136309.

o hERG Channel Blockade Assessment: If your cellular model is sensitive to changes in
potassium channel activity (e.g., cardiomyocytes, neurons), consider assays to assess
hERG channel function.

Issue 2: In vivo model shows unexpected toxicity.

e Question: My animal model is exhibiting adverse effects not typically associated with CCR2
antagonism. How can | investigate if this is due to an off-target effect of PF-4136309?

o Answer: Unexplained in vivo toxicity should be carefully investigated.

o Pharmacokinetic Analysis: Ensure that the drug exposure levels in your model are within
the expected therapeutic range. High concentrations can increase the likelihood of off-
target effects. PF-4136309 has shown good oral bioavailability in rats and dogs.[1][3]

o Histopathological Examination: Conduct a thorough histopathological analysis of major
organs to identify any tissue-specific damage that might point towards an off-target liability.

o Cardiovascular Monitoring: Given the known weak interaction with the hERG channel,
consider monitoring cardiovascular parameters (e.g., ECG) in your animal model,
especially at higher doses.

Data on On-Target and Off-Target Activity

Table 1: On-Target Potency of PF-4136309
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Target Species Assay IC50
CCR2 Human Radioligand Binding 5.2nM
CCR2 Mouse Radioligand Binding 17 nM
CCR2 Rat Radioligand Binding 13 nM
CCR2 Human Chemotaxis Assay 3.9nM
CCR2 Mouse Chemotaxis Assay 16 nM
CCR2 Rat Chemotaxis Assay 2.8 nM
CCR2 Human Whole Blood Assay 19 nM
CCR2-mediated

Signaling Human Calcium Mobilization 3.3nM
CCR2-mediated Human ERK Phosphorylation 0.5nM

Signaling

Data sourced from MedChemExpress.[1]

Table 2: Off-Target Activity of PF-4136309
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Potential Off-Target Assay IC50
hERG Potassium Channel Patch Clamp 20 uM
Cytochrome P450 1A2 o

Inhibition Assay >30 uM
(CYP1A2)
Cytochrome P450 2C9 o

Inhibition Assay >30 uM
(CYP2C9)
Cytochrome P450 2C19 o

Inhibition Assay >30 yM
(CYP2C19)
Cytochrome P450 2D6 o

Inhibition Assay >30 uM
(CYP2DE6)
Cytochrome P450 3A4 o

Inhibition Assay >30 uyM

(CYP3A4)

Data sourced from MedChemExpress and an article in ACS Medicinal Chemistry Letters.[1][3]
Experimental Protocols
1. Chemotaxis Assay

This protocol provides a general workflow for assessing the inhibitory effect of PF-4136309 on
CCR2-mediated cell migration.

o Cell Preparation: Isolate primary monocytes or use a cell line expressing CCR2 (e.g., THP-
1).

o Compound Incubation: Pre-incubate the cells with varying concentrations of PF-4136309 or
vehicle control.

o Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Add a
solution containing CCL2 to the lower chamber.

o Cell Migration: Place the cell suspension in the upper chamber, separated from the lower
chamber by a porous membrane.
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Incubation: Incubate the chamber to allow for cell migration towards the chemoattractant.

Quantification: After incubation, quantify the number of cells that have migrated to the lower
chamber. This can be done by cell counting, staining, or using a plate reader-based method.

Data Analysis: Calculate the percentage of inhibition of migration at each concentration of
PF-4136309 and determine the IC50 value.

. hERG Patch Clamp Assay

This protocol outlines the key steps for evaluating the effect of PF-4136309 on the hERG

potassium channel.

Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293).
Electrophysiology Setup: Employ a whole-cell patch-clamp setup.

Cell Clamping: Establish a whole-cell recording configuration on a single cell.

Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.

Compound Application: Perfuse the cell with a control solution, followed by solutions
containing increasing concentrations of PF-4136309.

Current Measurement: Record the hERG current at each compound concentration.

Data Analysis: Measure the reduction in the hERG tail current amplitude in the presence of
PF-4136309. Calculate the percentage of inhibition and determine the IC50 value.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. medkoo.com [medkoo.com]

3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2
Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

o 4. researchgate.net [researchgate.net]

o 5. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2
Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor
2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of
metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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